3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-5-4-9(13)8-2-1-3-10-11(8)15-7-6-14-10/h1-3H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTZGDJJMFXCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable nitrile precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Common reaction conditions include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The benzodioxin ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a benzodioxin moiety, which is known for contributing to biological activity. Its chemical formula is C12H11NO3, and it possesses functional groups that may interact with biological targets, making it a candidate for drug development.
Pharmaceutical Development
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of benzodioxin compounds exhibit various biological activities, including anti-inflammatory and antitumor effects. For instance, studies have shown that benzodioxin derivatives can inhibit certain enzymes involved in cancer progression .
Research has demonstrated that this compound may act on specific biological pathways. In vitro studies suggest that it could modulate signaling pathways related to cell proliferation and apoptosis. For example, benzodioxin derivatives have been shown to affect the NF-kB signaling pathway, which is critical in cancer biology .
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating novel compounds with enhanced pharmacological properties. Researchers have utilized this compound to develop analogs that exhibit improved efficacy against various diseases .
Potential in Neuropharmacology
Recent studies suggest that compounds related to benzodioxin structures may have neuroprotective effects. Investigations into their ability to cross the blood-brain barrier and influence neurotransmitter systems are ongoing. These properties make them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anti-Cancer Activity
A study published in Molecules examined the anti-cancer properties of various benzodioxin derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting potential for further development as an anti-cancer drug .
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, researchers evaluated the effects of benzodioxin derivatives on neuronal cell cultures exposed to oxidative stress. The results showed that these compounds could reduce cell death and promote survival through antioxidant mechanisms .
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Reactivity and Synthesis :
- The nitrile group in this compound may enhance its utility as a synthetic intermediate for further derivatization (e.g., hydrolysis to carboxylic acids or coupling reactions). This contrasts with brominated analogs (e.g., 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine), which are typically used in cross-coupling reactions to build complex architectures .
Pharmacological Targets :
- Piperazine-substituted benzodioxins (e.g., Lecozotan Hydrochloride) demonstrate high specificity for 5-HT1A receptors, with therapeutic applications in cognitive disorders . In contrast, thiazol-imine derivatives (e.g., compound 3(5) in ) show angiotensin II receptor antagonism, suggesting the benzodioxin moiety’s versatility in modulating diverse biological targets .
Structure-Activity Relationships (SAR): The piperazinyl group in analogs like 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine is critical for 5-HT1A receptor binding, as it mimics endogenous ligand conformations .
However, the nitrile group could introduce toxicity concerns, necessitating further ADMET profiling .
Biological Activity
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, enzyme inhibition, and interactions with biomolecules, based on various studies and patents.
Chemical Structure and Properties
The compound features a benzodioxin moiety which is known for contributing to various biological activities. The general structure can be represented as follows:
Where specific values of , , , and depend on the exact molecular configuration.
Cytotoxicity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects. For instance, a study on related benzodioxin derivatives demonstrated cytotoxic activity against HeLa cells with an IC50 value of approximately 10.46 μM/mL for the most active compound in the series . While specific data for this compound is limited, the presence of the benzodioxin structure suggests potential anticancer properties.
Enzyme Inhibition
Another critical aspect of biological activity is enzyme inhibition. Compounds related to this compound have been shown to inhibit enzymes such as α-glucosidase. For example, certain derivatives exhibited significant inhibition with IC50 values of 52.54 μM and 40.09 μM for two different compounds . This suggests that the compound may also possess antidiabetic properties through similar mechanisms.
Interaction with Biomolecules
Studies have indicated that benzodioxin derivatives can intercalate with DNA, suggesting potential applications in cancer therapy. Competitive binding assays have shown that these compounds can effectively displace ethidium bromide from DNA complexes, indicating a strong affinity for DNA . This property could be exploited for developing novel anticancer agents.
Case Studies and Research Findings
Pharmacological Applications
The potential applications of this compound include:
- Anticancer Agents : Due to its cytotoxic properties against cancer cell lines.
- Antidiabetic Agents : Through inhibition of carbohydrate-metabolizing enzymes.
- DNA-targeting Therapeutics : Leveraging its ability to intercalate with DNA.
Q & A
What are the common synthetic routes for 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile, and what challenges arise during its preparation?
Basic
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related benzodioxin derivative was prepared using ethanol and piperidine under controlled temperatures (0–5°C) to achieve optimal yields . Key challenges include controlling regioselectivity due to the electron-rich benzodioxin ring and preventing side reactions involving the reactive nitrile group. Purification often requires column chromatography or recrystallization to isolate the product from intermediates.
Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Basic
A combination of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy is essential. For instance, FT-IR can confirm the carbonyl (C=O) and nitrile (C≡N) groups, while NMR (¹H/¹³C) resolves aromatic protons in the benzodioxin ring and the α-protons adjacent to the ketone . UV-Vis spectra (e.g., λmax at ~270 nm) correlate with π→π* transitions in the conjugated system . Discrepancies in peak assignments should be cross-validated with computational methods like DFT.
How can computational methods like DFT or NBO analysis resolve contradictions in experimental data?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict molecular geometry, vibrational frequencies, and electronic properties, which are compared to experimental data to validate structural assignments . Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., charge transfer between benzodioxin and nitrile groups) that may explain unexpected reactivity or spectroscopic anomalies . For crystallographic inconsistencies, SHELXL refinement (via SHELX software) is recommended to resolve twinning or disordered atoms .
What crystallographic strategies are employed to determine the solid-state structure of this compound?
Advanced
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL) is widely used. The software refines parameters like thermal displacement and occupancy to resolve challenges such as polymorphism or twinning . For example, high-resolution data (d-spacing < 0.8 Å) improves accuracy in locating hydrogen bonds or π-stacking interactions in the benzodioxin moiety .
How does structural modification of the benzodioxin ring impact pharmacological activity?
Advanced
Studies on analogous compounds (e.g., 3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)]propanol derivatives) show that substituents on the benzodioxin ring modulate serotonin receptor affinity and transporter inhibition. For instance, electron-withdrawing groups enhance binding to 5-HT1A receptors, while bulky groups reduce bioavailability . Molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins, guiding rational design .
How should researchers address discrepancies in reported spectroscopic or crystallographic data?
Advanced
Systematic validation is critical:
- Replicate experiments under identical conditions (solvent, temperature).
- Compare computational predictions (DFT, molecular dynamics) with experimental results .
- Use high-purity reference standards for calibration.
- Cross-check with alternative techniques (e.g., Raman vs. IR for functional groups) .
What advanced purification methods are suitable for isolating this compound?
Advanced
Cocrystallization with coformers (e.g., 3,5-dimethylpyrazole) improves purity by leveraging hydrogen-bonding interactions, as demonstrated for structurally related nitriles . High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomeric impurities, while preparative TLC is effective for small-scale isolation .
What are emerging applications of benzodioxin derivatives in materials science?
Advanced
Benzodioxin-based compounds are explored as organic semiconductors due to their planar aromatic structure and electron-rich properties. For example, derivatives with pyrenyl substituents exhibit tunable luminescence and charge-transfer efficiency, relevant for OLEDs . Computational screening (e.g., HOMO-LUMO gap analysis) identifies candidates with desired optoelectronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
